molecular formula C6H4F8N2O2 B1296699 Octafluoroadipamide CAS No. 355-66-8

Octafluoroadipamide

Cat. No. B1296699
CAS RN: 355-66-8
M. Wt: 288.1 g/mol
InChI Key: SVURUIRNGAQISR-UHFFFAOYSA-N
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Description

Octafluoroadipamide is a chemical compound that belongs to the group of perfluoroalkyl amides . It has a CAS Number of 355-66-8 and a molecular weight of 288.1 . The IUPAC name for this compound is 2,2,3,3,4,4,5,5-octafluorohexanediamide .


Molecular Structure Analysis

The molecular formula of Octafluoroadipamide is C6H4F8N2O2 . The InChI code for this compound is 1S/C6H4F8N2O2/c7-3(8,1(15)17)5(11,12)6(13,14)4(9,10)2(16)18/h(H2,15,17)(H2,16,18) .


Physical And Chemical Properties Analysis

Octafluoroadipamide has a molecular weight of 288.1 g/mol . The density of this compound is estimated to be 1.665 g/cm3 . It has a melting point of 240-242ºC (dec.) (lit.) .

Scientific Research Applications

Medicine: Drug Delivery Systems

Octafluoroadipamide may be explored in the development of drug delivery systems due to its potential interaction with biological membranes. Its fluorinated structure could be utilized to create lipophilic domains within drug carriers, enhancing the delivery of hydrophobic drugs .

Industry: Fluoropolymer Production

In the industrial sector, Octafluoroadipamide can be a precursor for the synthesis of fluoropolymers. These polymers are known for their high resistance to solvents, acids, and bases, making them suitable for coatings and speciality plastics .

Environmental Science: Pollution Remediation

The unique chemical properties of Octafluoroadipamide might be applied in environmental science for pollution remediation. Its potential to interact with other fluorinated compounds could lead to the development of methods to break down persistent organic pollutants in the environment .

Material Science: Advanced Coatings

In material science, Octafluoroadipamide could be used to enhance the properties of coatings. Its fluorine content may contribute to creating surfaces that are highly resistant to heat, chemicals, and corrosion .

Analytical Chemistry: Chromatography

Octafluoroadipamide could serve as a stationary phase in gas chromatography due to its stability and inertness. It may improve the separation of complex mixtures, particularly for substances that are sensitive to thermal degradation .

Biochemistry: Enzyme Inhibition Studies

In biochemistry, Octafluoroadipamide may be used in enzyme inhibition studies. Its structure allows it to bind to active sites or allosteric sites on enzymes, providing insights into enzyme mechanisms and the design of new inhibitors .

Safety and Hazards

Octafluoroadipamide is classified as a skin irritant and can cause serious eye irritation . It may also cause respiratory irritation . Safety instructions include avoiding dust formation, avoiding breathing mist, gas or vapours, and using personal protective equipment . When heated to decomposition, it emits toxic fumes of Fí and NOx .

properties

IUPAC Name

2,2,3,3,4,4,5,5-octafluorohexanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F8N2O2/c7-3(8,1(15)17)5(11,12)6(13,14)4(9,10)2(16)18/h(H2,15,17)(H2,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVURUIRNGAQISR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(C(C(C(=O)N)(F)F)(F)F)(F)F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80310730
Record name Octafluoroadipamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80310730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

355-66-8
Record name 355-66-8
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Octafluoroadipamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80310730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,3,3,4,4,5,5-Octafluorohexanediamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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